4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a difluorophenyl group attached to a dihydrobenzoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-difluoroaniline with a suitable aldehyde or ketone, followed by cyclization using an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and quinolinones, which can have different biological and chemical properties .
Scientific Research Applications
4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study various biological pathways and interactions
Mechanism of Action
The mechanism of action of 4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound can also interact with DNA or proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroquinolin-4(1H)-one: A similar compound with a different substitution pattern.
2-(2,4-difluorophenyl)-pyridine: Another compound with a difluorophenyl group but a different core structure.
Uniqueness
4-(2,3-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a quinoline core and a difluorophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H13F2NO |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H13F2NO/c20-16-7-3-6-13(18(16)21)15-10-17(23)22-19-12-5-2-1-4-11(12)8-9-14(15)19/h1-9,15H,10H2,(H,22,23) |
InChI Key |
NAULBHAHLNWNRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C(=CC=C4)F)F |
Origin of Product |
United States |
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